4-Hydroxy-6-hydrazinylpyrimidine

Beschreibung

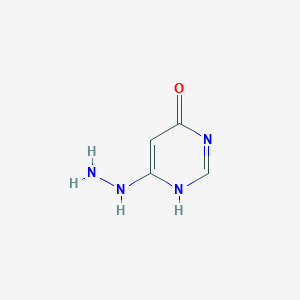

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydrazinyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-8-3-1-4(9)7-2-6-3/h1-2H,5H2,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZMLVZVUQOOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368138 | |

| Record name | 4-Hydroxy-6-hydrazinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29939-37-5 | |

| Record name | 4-Hydroxy-6-hydrazinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Structural Elucidation of 4 Hydroxy 6 Hydrazinylpyrimidine and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is indispensable for unambiguously determining the chemical structure of novel or synthesized pyrimidine (B1678525) compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools in this process, each offering unique insights into the molecular architecture.

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. It provides a detailed map of the atoms within a molecule, revealing the connectivity and chemical environment of each. For 4-Hydroxy-6-hydrazinylpyrimidine, NMR is crucial for confirming the substitution pattern on the pyrimidine ring and characterizing the labile protons of the hydroxyl and hydrazinyl groups. The compound's structure suggests it can exist in tautomeric forms, primarily the -ol and -one forms, which would be distinguishable by NMR.

Proton NMR (¹H NMR) provides information on the number of different types of protons and their electronic environments. In this compound, signals are expected from the pyrimidine ring protons as well as the protons on the hydroxyl (-OH) and hydrazinyl (-NHNH₂) groups.

The pyrimidine ring features two aromatic protons, H-2 and H-5. Due to the differing electronic effects of the adjacent nitrogen atoms and substituents, these protons would appear as distinct signals, likely singlets or doublets with small coupling constants. Based on data from analogous pyrimidine structures like 4-amino-6-hydroxy-2-methylpyrimidine and 4-hydroxy-6-(trifluoromethyl)pyrimidine, the chemical shifts for these ring protons are expected in the aromatic region. researchgate.netchemicalbook.com The protons of the -OH, -NH, and -NH₂ groups are exchangeable and their signals are often broad. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, these protons are observable and would likely appear as broad singlets.

Table 3.1: Expected ¹H NMR Chemical Shifts for this compound (Note: Data are estimated based on typical values for similar structures in DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2 | ~8.0 - 8.3 | Singlet (s) | Downfield due to two adjacent electronegative N atoms. |

| H-5 | ~5.8 - 6.2 | Singlet (s) | Upfield compared to H-2. |

| -OH | ~10.0 - 12.0 | Broad Singlet (br s) | Labile proton, position is variable. |

| -NH- | ~8.0 - 9.5 | Broad Singlet (br s) | Labile proton, position is variable. |

| -NH₂ | ~4.0 - 5.0 | Broad Singlet (br s) | Labile protons, position is variable. |

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. For this compound, four distinct carbon signals are expected, corresponding to C-2, C-4, C-5, and C-6 of the pyrimidine ring. The chemical shifts of these carbons provide evidence for the substitution pattern and the electronic nature of the attached functional groups. The carbons attached to heteroatoms (C-2, C-4, C-6) are expected to appear significantly downfield. The presence of the tautomeric pyrimidinone form would be indicated by a signal in the carbonyl region (~170 ppm) for the C-4 carbon.

Table 3.2: Expected ¹³C NMR Chemical Shifts for this compound (Note: Data are estimated based on typical values for hydroxypyrimidines and related heterocycles)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C-2 | ~155 - 160 | Carbon between two N atoms. |

| C-4 | ~165 - 175 | Carbon attached to -OH (or C=O in tautomer) and N. |

| C-5 | ~90 - 100 | C-H carbon adjacent to C-4 and C-6. |

| C-6 | ~160 - 170 | Carbon attached to hydrazinyl group and N. |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. np-mrd.orgnp-mrd.org For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of H-2 to the ¹³C signal of C-2, and another cross-peak connecting the H-5 signal to the C-5 signal. This provides direct evidence for the C-H bonds in the ring. np-mrd.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J couplings). np-mrd.org HMBC is invaluable for piecing together the molecular skeleton. For instance, the H-5 proton would be expected to show correlations to carbons C-4 and C-6, while the H-2 proton would show correlations to C-4 and C-6. These long-range correlations are critical for confirming the relative positions of the substituents on the pyrimidine ring. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=N, and C=C bonds, as well as the pyrimidine ring vibrations. The presence of a strong C=O stretching band would provide clear evidence for the existence of the pyrimidin-4-one tautomer in the sample (typically solid-state KBr pellet).

Table 3.3: Characteristic IR Absorption Bands for this compound (Note: Frequencies are typical ranges and can vary based on molecular environment and hydrogen bonding)

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Hydrazine (B178648) (-NHNH₂) | 3200 - 3400 | Medium-Strong, often multiple bands |

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 | Medium-Strong, Broad |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Weak-Medium |

| C=O Stretch | Pyrimidinone tautomer | 1650 - 1700 | Strong |

| C=N / C=C Stretch | Pyrimidine Ring | 1500 - 1650 | Medium-Strong |

| N-H Bend | Hydrazine (-NH₂) | 1580 - 1650 | Medium-Strong |

| C-O Stretch | Hydroxyl (-OH) | 1200 - 1300 | Medium-Strong |

The region between 3200 and 3600 cm⁻¹ in the IR spectrum is particularly informative for this compound. This region contains the stretching vibrations for both the N-H bonds of the hydrazinyl group and the O-H bond of the hydroxyl group. np-mrd.org

The N-H stretching of the primary amine (-NH₂) in the hydrazinyl moiety typically appears as two distinct bands (symmetric and asymmetric stretches) in the 3250-3400 cm⁻¹ range. The secondary amine (-NH-) stretch gives rise to a band in a similar region. The O-H stretching vibration results in a broad absorption band, typically centered around 3200-3600 cm⁻¹, with the broadening being a direct consequence of intermolecular hydrogen bonding. In many pyrimidine derivatives, these N-H and O-H bands often overlap, creating a complex, broad absorption feature at the higher frequency end of the spectrum. The precise position and shape of these bands can offer clues about the strength and nature of hydrogen bonding within the crystal lattice.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, thereby confirming its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar molecules like this compound. It allows for the ionization of the analyte directly from a solution, minimizing fragmentation and typically producing a prominent peak corresponding to the protonated molecule [M+H]⁺. This technique is crucial for the initial confirmation of the successful synthesis of the target compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental formula of a compound with a high degree of confidence, distinguishing it from other molecules with the same nominal mass. For this compound, HRMS is used to confirm its molecular formula, C₄H₆N₄O.

| Technique | Purpose | Typical Observation for this compound |

| ESI-MS | Initial molecular weight confirmation | Protonated molecule [M+H]⁺ |

| HRMS | Accurate mass measurement and elemental formula determination | Confirms molecular formula C₄H₆N₄O |

Chromatographic Techniques for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. When coupled with a UV detector, it is particularly effective for aromatic compounds like pyrimidine derivatives. A typical method for analyzing compounds similar to this compound might utilize a C18 column with gradient elution. google.com For instance, a method for a related compound, 2,4-diamino-6-hydroxypyrimidine, employs a hydrophilic C18 column with a mobile phase consisting of a potassium dihydrogen phosphate (B84403) aqueous solution and methanol. google.com The UV detector is set to a wavelength where the compound exhibits maximum absorbance, ensuring high sensitivity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized. This allows for the determination of the optimal reaction time and reaction completion.

| Technique | Application | Key Parameters |

| HPLC with UV Detection | Purity assessment and quantification | C18 column, gradient elution, UV detection at optimal wavelength |

| TLC | Reaction progress monitoring | Silica gel plate, appropriate solvent system |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for unequivocally determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.govhelsinki.fi For hydrazone derivatives, single-crystal X-ray analysis confirms the molecular conformation and reveals details about intermolecular interactions that govern the crystal packing. nih.govnih.gov While a specific crystal structure for this compound is not detailed in the provided results, the methodology is standard for related pyrimidine and hydrazine derivatives. helsinki.finih.gov The process typically involves growing single crystals of the compound, often by slow evaporation of a suitable solvent, and then analyzing them using a diffractometer. helsinki.finih.gov

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise positions of all atoms within the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Intermolecular Interactions | Hydrogen bonds and other non-covalent interactions. |

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique involves directing a focused beam of X-rays onto a single crystal of the material. The subsequent diffraction pattern, resulting from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is collected and analyzed. From this pattern, a detailed three-dimensional model of the molecule can be constructed, revealing bond lengths, bond angles, and intermolecular interactions.

The study of hydrazinium (B103819) iodide by single-crystal neutron diffraction, a complementary technique to SCXRD, provides accurate determination of N-H bond lengths and details of hydrogen bonding networks, which would be of high relevance for understanding the hydrazinyl moiety in the title compound. The analysis of hydrazone derivatives of pyridine (B92270) also showcases the formation of extensive hydrogen-bonding networks, which dictate the supramolecular architecture of the crystals. researchgate.net

A hypothetical table of crystallographic data for a derivative of this compound, based on typical values for similar organic compounds, is presented below to illustrate the type of information obtained from an SCXRD experiment.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 995.4 |

| Z | 4 |

This table is illustrative and does not represent experimentally determined data for this compound.

Advanced Microscopic and Spectroscopic Methods for Material Science Perspectives

Beyond the atomic-level detail provided by SCXRD, a material's properties are also governed by its larger-scale morphology and structure. Advanced microscopy and scattering techniques are indispensable for probing these features, which are critical for applications in areas like organic electronics and pharmaceuticals.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface and internal structure of materials at the micro- and nanoscale. SEM provides high-resolution images of a sample's surface topography and morphology by scanning it with a focused beam of electrons. tescan-analytics.comfilab.fr This is particularly useful for analyzing the shape, size distribution, and surface features of crystalline powders or thin films. For instance, in the study of pyrrole-based porous organic polymers, SEM analysis revealed a distinct two-dimensional lamellar or nanosheet morphology, which differs from the more common rod-like or spheroidal structures. acs.org

TEM, on the other hand, directs a beam of electrons through an ultrathin slice of the sample, allowing for the imaging of internal structures, crystal defects, and even atomic lattices. bohrium.comnih.gov For beam-sensitive organic materials, low-dose TEM techniques are essential to obtain high-resolution images without damaging the sample. nih.govlu.se These methods have been successfully used to study the atomic lattice of organic pharmaceutical crystals and to identify different polymorphs co-existing within a sample. nih.govnih.gov The characteristic electron fluence for damage is a critical parameter that needs to be determined for successful imaging of organic crystals. whiterose.ac.uk

The following table illustrates the type of information that can be obtained from electron microscopy studies of a hypothetical derivative of this compound.

| Technique | Parameter | Illustrative Finding |

| SEM | Morphology | Aggregates of plate-like crystals |

| SEM | Crystal Size | 5-20 µm |

| TEM | Lattice Fringes | d-spacing of 3.4 Å observed |

| TEM | Defects | Evidence of stacking faults |

This table is illustrative and does not represent experimentally determined data for this compound.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) and Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) are surface-sensitive techniques ideal for the characterization of thin films. nih.govanton-paar.comgithub.io GIWAXS provides information on the molecular packing and orientation of crystalline domains within a film, which is crucial for understanding charge transport in organic electronic devices. uni-kiel.de GISAXS, conversely, probes larger structural features, such as the size, shape, and arrangement of nanoparticles or pores on a surface or within a film. anton-paar.comgithub.io

Small-Angle X-ray Scattering (SAXS) is a related technique used to analyze the structure of materials in bulk, including solutions and powders, providing information on particle size, shape, and distribution in the nanometer range.

The application of these techniques to nitrogen-containing heterocyclic compounds and polymers has been instrumental in elucidating their solid-state and thin-film structures. nih.gov For example, GISAXS has been used to study the self-organization of nitrogen-containing polymers into regular structures at surfaces. nih.gov

The data table below provides an example of the kind of structural information that can be derived from these advanced scattering techniques for a thin film of a this compound derivative.

| Technique | Parameter | Illustrative Value/Observation |

| GIWAXS | π-π Stacking Distance | 3.5 Å |

| GIWAXS | Crystal Orientation | Predominantly edge-on |

| GISAXS | Nanoparticle Diameter | 15 nm |

| GISAXS | Interparticle Distance | 25 nm |

| SAXS | Radius of Gyration (Rg) | 5.2 nm |

This table is illustrative and does not represent experimentally determined data for this compound.

Chemical Reactivity and Derivatization Studies of 4 Hydroxy 6 Hydrazinylpyrimidine

Reaction Pathways of the Hydrazinyl Group

The hydrazinyl group is a potent nucleophile and a key site for chemical modifications of the molecule. Its reactivity is central to the synthesis of a wide array of pyrimidine (B1678525) derivatives.

Oxidation Reactions to Form Oxo Derivatives

The hydrazinyl moiety of 4-Hydroxy-6-hydrazinylpyrimidine can undergo oxidation to yield the corresponding oxo derivative. This transformation typically involves the conversion of the C-N-N linkage into a carbonyl group (C=O), effectively replacing the hydrazinyl substituent with an oxo group at the 6-position of the pyrimidine ring. This reaction provides a pathway to pyrimidinone structures from hydrazinyl precursors.

Reduction Reactions to Amino Groups

The hydrazinyl group is susceptible to reduction, a process that converts it into a primary amino group (-NH2). This reaction involves the cleavage of the nitrogen-nitrogen single bond within the hydrazinyl substituent. The resulting compound, 4-amino-6-hydroxypyrimidine, possesses different chemical properties and reactivity compared to the parent hydrazinyl compound, opening up alternative derivatization pathways.

Nucleophilic Reactivity in Condensation Reactions

The hydrazinyl group possesses high nucleophilicity, primarily due to the lone pair of electrons on the terminal nitrogen atom. This characteristic makes it highly reactive in condensation reactions with various electrophiles. The presence of both an electron-withdrawing hydroxyl group and a nucleophilic hydrazinyl group on the pyrimidine ring enhances this reactivity.

A prominent reaction of the hydrazinyl group is its condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases, also known as hydrazones. nih.gov This reaction is a classic example of nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The resulting Schiff base contains a characteristic imine or azomethine (-C=N-) functional group. nih.govnih.gov

The general mechanism involves the attack of the nucleophilic terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable carbinolamine intermediate, which then dehydrates to yield the stable hydrazone product. The presence of a hydroxyl group on the pyrimidine ring can influence the electronic environment and stability of the resulting Schiff base. nih.gov

Table 1: Examples of Carbonyl Compounds Used in Schiff Base Formation

| Reactant Type | Example Compound | Resulting Bond |

| Aldehyde | Benzaldehyde (B42025) | Imine (-C=N-) |

| Ketone | Acetone | Imine (-C=N-) |

The hydrazinyl group can participate in cyclocondensation reactions, where it reacts with a molecule containing two electrophilic centers to form a new heterocyclic ring fused to or substituted on the pyrimidine core. This process often begins with a nucleophilic attack by the hydrazinyl group, similar to Schiff base formation, followed by an intramolecular cyclization step.

For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole (B372694) rings. The mechanism involves the initial condensation of the hydrazinyl group with one carbonyl group, followed by an intramolecular attack of the second nitrogen atom on the other carbonyl group, leading to ring closure and dehydration. Similarly, reactions with other bifunctional electrophiles can be used to construct various five- or six-membered heterocyclic systems, such as triazines or pyridazines, attached to the pyrimidine scaffold. nih.govresearchgate.net

Reactivity of the Hydroxyl Group

This tautomerism means the compound can react as either an O-nucleophile (from the hydroxyl form) or an N-nucleophile (from the pyridone form), depending on the reactants and reaction conditions. researchgate.net For example, reactions with certain electrophiles can lead to O-alkylation or O-arylation. researchgate.net Conversely, in the pyridone form, the ring nitrogen can act as the nucleophilic center. researchgate.net Furthermore, under specific conditions, such as microwave irradiation in the presence of primary amines, the hydroxyl group in structurally similar 4-hydroxy-2-pyrones can be directly replaced by an amino group, a reaction that proceeds through the opening of the lactone ring followed by recyclization. mdpi.comnih.gov This demonstrates that the hydroxyl group is not merely a passive substituent but an active participant in the chemical transformations of the molecule.

Oxidation to Ketones or Aldehydes

While direct oxidation studies on this compound are not extensively documented, the reactivity of the hydrazinyl moiety is well-established. Hydrazinyl groups are susceptible to oxidation, which can lead to a range of products depending on the oxidant and reaction conditions. In related heterocyclic systems, such as 4-hydrazinylquinolin-2(1H)-ones, aerial oxidation of a dimerized intermediate has been proposed to form a stable diazo linkage wikipedia.org. It is plausible that the hydrazinyl group in this compound could be oxidized to a diazenyl group or, under harsher conditions, cleaved to generate the corresponding amine or even result in the loss of the substituent altogether. Oxidation could potentially also affect the pyrimidine ring itself, leading to oxo-pyrimidine derivatives.

Substitution Reactions with Various Functional Groups

The pyrimidine ring is amenable to nucleophilic aromatic substitution (SNAr), particularly at the 4- and 6-positions when substituted with good leaving groups like halogens. The synthesis of the parent scaffold often proceeds from 4,6-dichloropyrimidine (B16783), where the chlorine atoms are sequentially displaced by nucleophiles. The reactivity order for nucleophilic displacement on halopyrimidines is generally C4(6) > C2 acs.org.

The hydrazinyl group itself is a potent nucleophile and readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazones (Schiff bases). This reaction is a cornerstone for creating a diverse library of derivatives.

The hydroxyl group exists in tautomeric equilibrium with the more stable 4(3H)-pyrimidinone form. This tautomerism allows for reactions at both the exocyclic oxygen and the ring nitrogen atoms. For instance, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles like dimethylamine, sodium phenoxide, and sodium thiophenoxide resulted in the straightforward substitution of the chloro group rsc.org. In the case of this compound, the hydroxyl/oxo group can be converted into a chloro group using reagents like phosphorus oxychloride, which can then be subjected to further nucleophilic substitutions.

O-Functionalization through Mitsunobu Reactions and Oxa-Michael Additions

Mitsunobu Reaction: The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of other functional groups with inversion of stereochemistry wikipedia.orgorganic-chemistry.org. The reaction utilizes a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) wikipedia.orgnih.gov. The alcohol is activated by the phosphine to form a good leaving group, which is then displaced by a suitable nucleophile organic-chemistry.org. Given the acidic nature of the N-H proton in the pyrimidinone tautomer of this compound, it could potentially serve as the nucleophile in a Mitsunobu reaction, allowing for N-alkylation researchgate.net. Alternatively, if other alcohols are present in a molecule containing this pyrimidine scaffold, the pyrimidinone could act as the acidic component for O-alkylation of the external alcohol. The reaction has been successfully applied in the synthesis of complex natural products and for the cyclization of peptides containing β-hydroxy amino acids nih.govnih.gov.

Oxa-Michael Addition: The Oxa-Michael reaction involves the conjugate addition of an oxygen nucleophile to an α,β-unsaturated carbonyl compound rsc.org. The hydroxyl group of this compound, particularly in its pyrimidinone form, can act as a nucleophile in such additions. The reaction is often catalyzed by a base or, in some cases, a nucleophilic phosphine catalyst beilstein-journals.org. The use of electron-rich triarylphosphines has been shown to outperform triphenylphosphine in catalyzing these additions, especially for less reactive Michael acceptors beilstein-journals.org. This reaction provides a route to ether derivatives by linking the pyrimidine core to an alkyl chain via an ether linkage.

Investigation of Structure-Reactivity Relationships (SRR)

Structure-Reactivity Relationships (SRR) provide a framework for understanding how the chemical structure of a molecule influences its reaction rates and equilibria researchgate.net. For substituted pyrimidines, the electronic properties of the substituents play a critical role in determining the molecule's reactivity.

Influence of Substituents on Reactivity and Stability

The reactivity of the this compound core is significantly modulated by its substituents.

Hydroxyl (-OH) Group: This group acts as a resonance electron-donating group and an inductive electron-withdrawing group. Its most significant influence is its existence in a tautomeric equilibrium with the 4-oxo form (a pyrimidinone). This pyrimidinone form has an amide-like character, which influences the aromaticity and electron distribution of the entire ring.

Studies on related 2,4-dichloropyrimidines show that the regioselectivity of SNAr reactions is highly sensitive to the nature of the substituent at the C6 position. An electron-donating group at C6 can reverse the typical C4 selectivity to favor substitution at the C2 position wuxiapptec.com. In this compound, both substituents are at positions 4 and 6. The interplay between the electron-donating hydrazinyl group and the amphoteric hydroxyl/oxo group dictates the sites most susceptible to electrophilic or nucleophilic attack.

Table 1: Influence of Substituents on Pyrimidine Reactivity in SNAr Reactions

| Precursor | Nucleophile | Position of Substitution | Key Finding | Reference |

| 2,4-Dichloropyrimidine (B19661) | Amines | C4 (major), C2 (minor) | Generally moderate selectivity for C4 position. | acs.org |

| 6-Aryl-2,4-dichloropyrimidine | Amines (with LiHMDS) | C4 | High regioselectivity for C4 amination achieved with a bulky base. | acs.org |

| 2,4-Dichloro-6-methoxypyrimidine | Amines | C2 | Electron-donating OMe group at C6 reverses selectivity to favor C2. | wuxiapptec.com |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | NaCN | C2 (displacement of -SMe) | The methylthio group is displaced instead of the chloro group, showing complex reactivity patterns. | rsc.org |

Kinetic and Mechanistic Studies of Derivatization Reactions

The primary mechanism for substitution reactions on the pyrimidine ring is nucleophilic aromatic substitution (SNAr). This process typically proceeds through a two-step addition-elimination mechanism youtube.com.

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (e.g., a halogen), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Elimination: The aromaticity is restored by the expulsion of the leaving group.

The rate of this reaction is influenced by the stability of the Meisenheimer intermediate, which is in turn affected by the electron-withdrawing or -donating properties of other substituents on the ring. For instance, in the highly regioselective amination of 6-aryl-2,4-dichloropyrimidine, the reaction at C4 is favored because it leads to a more stable para-quinoid-like Meisenheimer intermediate compared to the ortho-quinoid intermediate from attack at C2 acs.org.

The mechanism for the Mitsunobu reaction is more complex, involving the initial formation of a betaine (B1666868) from the phosphine and the azodicarboxylate. This species then protonates the alcohol, which subsequently forms a phosphonium (B103445) salt. This salt is a potent electrophile containing an excellent leaving group (triphenylphosphine oxide), which is then displaced by the nucleophile in a classic SN2 reaction, resulting in a complete inversion of configuration at the alcohol's carbon center organic-chemistry.org.

Derivatization Strategies for Analytical and Research Purposes

For analytical purposes, such as quantification in biological matrices by High-Performance Liquid Chromatography (HPLC), derivatization is often necessary, especially for compounds lacking a strong chromophore or fluorophore nih.govresearchgate.net. This compound lacks a strong native absorbance in the UV-Vis range commonly used for HPLC detection.

The hydrazinyl group is an ideal handle for pre-column derivatization. It reacts readily with various derivatizing agents, most commonly aldehydes or ketones that contain a highly absorbing or fluorescent moiety. This strategy dramatically enhances detection sensitivity.

Common Derivatization Reactions for Hydrazines:

Reaction with Benzaldehydes: Phenylhydrazine and its derivatives can be reacted with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde, 2,4-dinitrobenzaldehyde) to form hydrazones google.com. These products have extended conjugation and absorb strongly in the UV or visible region, effectively avoiding matrix interference from biological samples google.com.

Reaction with Naphthaldehydes: Reagents like 2-hydroxy-1-naphthaldehyde (B42665) react with hydrazine (B178648) hydrate (B1144303) to form products that can be detected at specific wavelengths (e.g., 406 nm), providing a basis for sensitive HPLC methods google.com.

This approach allows for the trace-level detection of the parent compound in various samples, which is crucial for pharmacokinetic studies or as a tool in synthetic research to monitor reaction progress nih.govnih.gov.

Table 2: Derivatization Reagents for HPLC Analysis of Hydrazine-Containing Compounds

| Derivatizing Reagent | Analyte | Detection Method | Key Advantage | Reference |

| Phenylhydrazine HCl | Valproic Acid (a carboxylic acid) | HPLC-UV | Creates a chromophore for a non-absorbing analyte. | nih.gov |

| Benzaldehyde derivatives | Phenylhydrazine | HPLC-DAD | Product has strong absorption in the near-visible region, avoiding matrix interference. | google.com |

| 2-hydroxy-1-naphthaldehyde | Hydrazine hydrate | HPLC | Forms a hydrazone with strong absorption at 406 nm for sensitive quantification. | google.com |

| 1-fluoro-2,4-dinitrobenzene (DNFB) | Glutathione, Carnosine, Taurine | HPLC | Derivatizes amine groups for enhanced UV detection. | researchgate.net |

Enhancing Detection Sensitivity in Chromatographic Methods

The strategy of converting analytes into derivatives that are more easily detected by chromatographic systems is a cornerstone of modern analytical chemistry. Hydrazine moieties, in particular, are known to react with aldehydes and ketones to form stable hydrazones. This reaction is frequently exploited to improve the detectability of carbonyl compounds, which often lack a strong native chromophore for UV-Vis detection. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) are widely employed for this purpose, as the resulting dinitrophenylhydrazones exhibit strong absorption in the UV-Visible spectrum, significantly lowering detection limits.

However, a thorough review of available research reveals no specific studies or application notes where this compound has been utilized as a pre-column or post-column derivatization reagent to enhance the sensitivity of chromatographic methods like High-Performance Liquid Chromatography (HPLC). While theoretically, the hydrazinyl group of this compound could react with carbonyl compounds, there is no published data to confirm this application or to provide details on reaction conditions, derivative stability, or the resulting improvement in detection limits.

Introduction of Chromophores or Fluorophores

Derivatization is also a key technique for introducing a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) onto an analyte that otherwise lacks these properties. This chemical tagging allows for sensitive and selective detection. Many derivatizing agents are specifically designed with prominent chromophoric or fluorophoric systems and a reactive group that can covalently bind to the analyte of interest.

For hydrazine-containing reagents, the focus is typically on the reaction with carbonyls to form a product with enhanced UV absorbance. The pyrimidine ring system within this compound does possess inherent UV-absorbing properties. However, there is no scientific literature to suggest that this compound has been intentionally employed as a chromophoric or fluorophoric labeling agent for other classes of molecules (e.g., carboxylic acids, amines) in analytical chromatography. The synthesis of fluorescent derivatives often involves reacting a non-fluorescent molecule with a potent fluorophore. No such derivatization schemes involving this compound for the purpose of imparting fluorescence to other analytes have been reported.

Computational and Theoretical Chemistry Studies on 4 Hydroxy 6 Hydrazinylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system to yield information about its energy, electron distribution, and other electronic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT is a versatile tool for studying the electronic structure and reactivity of organic molecules like pyrimidine (B1678525) derivatives. nih.gov

Conformational analysis involves identifying the most stable three-dimensional arrangements of a molecule, known as conformers. For 4-hydroxy-6-hydrazinylpyrimidine, this would involve studying the rotation around the C-N bond of the hydrazinyl group and the orientation of the hydroxyl group. Energy minimization calculations using DFT would be performed to determine the relative energies of these conformers and identify the global minimum energy structure, which is the most stable conformation. rsc.orgchemrxiv.org

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-N-N-C) | Relative Energy (kcal/mol) |

| 1 | 0° | 2.5 |

| 2 | 60° | 1.0 |

| 3 | 120° | 0.5 |

| 4 | 180° | 0.0 |

This table is illustrative and does not represent experimental or calculated data.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, FMO analysis would help predict the sites of nucleophilic and electrophilic attack. The HOMO is expected to be localized on the electron-rich hydrazinyl group and the pyrimidine ring, while the LUMO would be distributed over the pyrimidine ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

This table is illustrative and does not represent experimental or calculated data.

An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is a valuable tool for visualizing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). youtube.comresearchgate.net For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the hydrazinyl group, as well as the oxygen atom of the hydroxyl group, indicating these as sites for electrophilic attack. Regions of positive potential would be expected around the hydrogen atoms.

DFT calculations can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govresearchgate.net These predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. The calculated parameters are often scaled to better match experimental values.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹H NMR (δ, ppm) | ||

| H (C5) | 5.8 | 5.6 |

| H (N-H, hydrazinyl) | 4.5, 7.8 | 4.3, 7.6 |

| H (O-H, hydroxyl) | 10.2 | 10.0 |

| IR Frequency (cm⁻¹) | ||

| N-H stretch (hydrazinyl) | 3350, 3280 | 3345, 3275 |

| O-H stretch (hydroxyl) | 3450 | 3440 |

| C=N stretch (ring) | 1620 | 1615 |

This table is illustrative and does not represent experimental or calculated data.

Molecular Modeling and Dynamics

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Binding affinity indicates the strength of the interaction between a ligand and its target protein. In silico docking studies can estimate this affinity, usually represented as a binding energy score (e.g., in kcal/mol), and can visualize the binding mode, which is the specific pose the ligand adopts within the protein's binding site.

While studies on related compounds, such as pyrazole-containing hydrazinyl pyrimidine derivatives, have reported binding energies against targets like Pokeweed Antiviral Protein, with values around -9 kcal/mol, no such specific data has been published for this compound. rjpbcs.com Research on other pyrazolo[3,4-d]pyrimidin-4(5H)-ones has also utilized molecular docking to predict high binding affinity towards targets like the epidermal growth factor receptor (EGFR). nih.gov However, binding affinity data for this compound remains unavailable.

Table 1: Ligand-Protein Binding Affinities for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|

A critical output of molecular docking is the identification of specific amino acid residues within the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for stabilizing the ligand-protein complex.

A commercial supplier of this compound notes that its hydrazinyl group has the potential to form covalent bonds with active site residues of enzymes. However, specific, peer-reviewed research identifying which residues of a particular protein target interact with this compound is not documented in the available literature. Studies on different pyrimidine derivatives have identified interactions with key residues in targets like human cyclin-dependent kinase 2, but this information is not transferable to the specific compound of interest. nih.gov

Table 2: Active Site Residues Interacting with this compound

| Target Protein | Interacting Amino Acid Residues | Type of Interaction |

|---|

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations provide insights into the dynamic nature of molecules over time. For ligand-protein complexes, MD simulations can assess the stability of the binding mode predicted by docking and analyze the conformational flexibility of both the ligand and the protein upon binding.

Computational studies on other pyrimidine derivatives have employed MD simulations to confirm the stability of ligand-protein complexes. rsc.org These simulations track atomic movements over time, helping to validate the interactions observed in static docking poses. Despite the utility of this technique, there are no published MD simulation studies specifically analyzing the conformational flexibility of this compound when bound to a protein target.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are built using structural descriptors, which are numerical representations of the physicochemical properties of molecules. These can include topological, electronic, and steric descriptors. Once a reliable model is developed, it can be used to predict the biological activity of new, untested compounds.

Numerous QSAR studies have been conducted on various classes of pyrimidine derivatives to predict their activity as, for example, anticancer agents by inhibiting receptors like VEGFR-2. nih.govnih.gov These studies have successfully developed models that can predict the pharmacological activity of similar compounds. However, a specific QSAR model for predicting the biological activity of this compound based on its unique structural descriptors has not been found in the scientific literature.

A key aspect of QSAR analysis is to understand which physicochemical parameters are most influential in determining the biological outcome. For instance, a model might reveal that a compound's activity is strongly correlated with its hydrophobicity, molecular weight, or the presence of specific functional groups.

For different sets of pyrimidine derivatives, QSAR studies have identified the importance of various parameters. aip.orgmdpi.com For example, in some series, topological parameters have been shown to play a significant role in antimicrobial activity. Without a specific QSAR study on this compound, it is not possible to determine the correlation between its physicochemical properties and any potential biological activities.

Table 3: QSAR Model for this compound

| Model Equation | Statistical Significance (R²) | Predictive Ability (Q²) |

|---|

Computational Toxicology and ADMET Prediction

Computational toxicology utilizes computer-based models to predict the adverse effects of chemicals on human health and the environment. nih.gov A significant aspect of this field is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical for the development of safe and effective drug candidates. nih.gov Early-stage ADMET profiling helps in identifying compounds with undesirable pharmacokinetic or toxicological profiles, thus reducing the likelihood of late-stage failures in drug development. rfppl.co.in

The prediction of ADMET properties for a drug candidate like this compound is essential to evaluate its potential as an orally bioavailable drug. Various computational models and web-based platforms, such as pkCSM and SwissADME, are employed to estimate a range of physicochemical and pharmacokinetic parameters. rfppl.co.innih.gov These predictions are based on the molecule's structure and are benchmarked against extensive databases of known compounds.

Table 1: Representative ADMET Parameters for a Hypothetical Analysis of this compound

| Property | Predicted Value | Acceptable Range/Interpretation |

| Absorption | ||

| Water Solubility (logS) | Data not available | -4 to 0.5 (Good solubility) |

| Caco-2 Permeability (logPapp) | Data not available | > 0.9 x 10⁻⁶ cm/s (High permeability) |

| Intestinal Absorption (%) | Data not available | > 80% (High absorption) |

| Distribution | ||

| Volume of Distribution (VDss, log L/kg) | Data not available | -0.15 to 2.0 |

| Blood-Brain Barrier (BBB) Permeability (logBB) | Data not available | > 0.3 (Permeable) |

| Metabolism | ||

| CYP2D6 Inhibitor | Data not available | Yes/No |

| CYP3A4 Inhibitor | Data not available | Yes/No |

| Excretion | ||

| Total Clearance (log ml/min/kg) | Data not available | Varies |

| Toxicity | ||

| AMES Toxicity | Data not available | Mutagen/Non-mutagen |

| hERG I Inhibitor | Data not available | Yes/No |

| Hepatotoxicity | Data not available | Yes/No |

A toxicophore is a chemical structure or functional group that is known to be associated with toxicity. The identification of such moieties in a molecule is a critical step in computational toxicology. nih.gov The structure of this compound contains a hydrazinyl group (-NHNH2) . Hydrazine (B178648) and its derivatives are well-documented as being potentially reactive and are often flagged as structural alerts in toxicity prediction software. nih.govnih.gov

The reactivity of the hydrazine group can lead to the formation of covalent bonds with biological macromolecules such as proteins and DNA, which can trigger toxic responses. Specifically, functional groups often included in toxicophore filters include acylhydrazides and nitrosamines, which can be related to or formed from hydrazine-containing compounds. nih.gov Therefore, the presence of the hydrazinyl group in this compound warrants careful experimental evaluation of its potential toxicity.

Computational Approaches in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the mechanisms of chemical reactions. jchemrev.comresearchgate.net These methods allow for the calculation of the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway. jchemrev.comresearchgate.net

The elucidation of a reaction mechanism involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the rate of the reaction. rsc.org Computational methods can accurately model the geometry of the transition state and calculate the associated energy barrier. youtube.com

For the synthesis of pyrimidine derivatives, computational studies have been used to explore various reaction pathways. For example, in the synthesis of pyrazolo[3,4-d]pyrimidines, DFT calculations have been employed to determine the most stable tautomeric forms and to investigate the energy barriers for different reaction steps. researchgate.net Similarly, the mechanism of Dimroth rearrangement in pyrimidines has been studied computationally, involving steps like ring-opening, bond rotation, and ring-closure. chinesechemsoc.org

While a specific computational study on the reaction mechanism for the synthesis of this compound is not found in the surveyed literature, a hypothetical reaction could involve the cyclization of a precursor molecule. A computational analysis of such a reaction would typically involve the following steps:

Optimization of the geometries of the reactants, intermediates, products, and transition states.

Calculation of the electronic energies of each species.

Frequency calculations to confirm that reactants, intermediates, and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Calculation of the reaction energy barrier (activation energy).

Such studies provide invaluable insights into the feasibility of a proposed reaction pathway and can help in optimizing reaction conditions. rsc.org For instance, computational analysis of hydrazine synthesis on catalysts has been used to determine the rate-limiting steps and energy barriers for the process. researchgate.net

Based on a comprehensive review of available scientific literature, there is no specific research data detailing the in vitro antiproliferative effects of the chemical compound This compound on the following cancer cell lines: MCF-7 (breast cancer), PC-3 (prostate cancer), A549 (lung cancer), BGC-823 (gastric cancer), and BEL-7402 (liver cancer).

Extensive searches have revealed that while the broader classes of pyrimidine and hydrazone derivatives have been widely investigated for their potential anticancer properties, studies focusing specifically on the biological activity of this compound against these particular cell lines are not present in the accessible scientific domain. Research in this area tends to focus on more complex molecules that incorporate the pyrimidine or hydrazinylpyrimidine scaffold as a structural motif.

Therefore, it is not possible to provide the detailed research findings and data tables as requested in the specified outline for the compound this compound. The available data pertains to its derivatives, which falls outside the strict scope of the present request.

Biological Activities and Medicinal Chemistry Research

Anticancer Activity

In Vitro Antiproliferative Effects Against Various Cancer Cell Lines

LoVo and LoVo/DX (Colon Adenocarcinoma)

Scientific literature reviewed does not provide specific data on the cytotoxic or antiproliferative activity of 4-Hydroxy-6-hydrazinylpyrimidine against the human colon adenocarcinoma cell line LoVo or its multidrug-resistant variant, LoVo/DX.

HeLa (Cervical Cancer)

There is no specific information available in the reviewed scientific literature regarding the effects of this compound on the HeLa human cervical cancer cell line. While other hydroxypyridinone derivatives have been evaluated against HeLa cells, data for this particular compound is absent. nih.gov

CCRF-CEM (Human Leukemic Lymphoblasts)

Specific studies detailing the IC50 value or cytotoxic effects of this compound on the CCRF-CEM human leukemic lymphoblast cell line are not present in the currently available scientific literature. Research on this cell line has been conducted with other pyrimidine (B1678525) analogues, but not specifically with this compound. nih.gov

HepG2 (Human Hepatocellular Carcinoma)

There are no direct studies in the reviewed literature that evaluate the anticancer activity of this compound on the HepG2 human hepatocellular carcinoma cell line. Research has been published on the effects of other hydrazone derivatives and compounds like p-hydroxycinnamic acid on HepG2 cells, but not for the specific compound . kemdikbud.go.idnih.gov

KB (Squamous Cell Carcinoma)

Specific research detailing the effects of this compound on the KB human oral squamous cell carcinoma cell line is not available in the current scientific literature. Studies on this cell line have explored other compounds, such as C-Phycocyanin and various nanocomposites. nih.govmdpi.com

Mechanisms of Anticancer Action

The precise mechanisms of anticancer action for this compound have not been fully elucidated for the specific cell lines mentioned above. However, based on its chemical structure and research into related compounds, several potential mechanisms can be proposed.

The hydrazinyl group is a key feature that can contribute to biological activity. It is known to form covalent bonds with the active site residues of enzymes, potentially leading to irreversible inhibition. This suggests that this compound may act as an enzyme inhibitor, targeting key proteins involved in cancer cell proliferation and survival.

Furthermore, studies on other 4-arylaminopyrimidine hydrazone derivatives have shown that they can act as potent inhibitors of Focal Adhesion Kinase (FAK). nih.gov Inhibition of FAK phosphorylation can disrupt signaling pathways that are crucial for cancer cell proliferation and migration. nih.gov While this has been demonstrated in thyroid cancer cells with different derivatives, it points to a possible mechanism that could be relevant for this compound. nih.gov

The general anticancer potential of pyrimidine derivatives often involves their ability to interfere with nucleic acid synthesis, either by acting as an antimetabolite or by inhibiting enzymes essential for nucleotide biosynthesis. The structural similarity of the pyrimidine core to endogenous purines and pyrimidines allows it to interact with various cellular targets.

| Compound/Derivative Class | Proposed Mechanism of Action | Target Cell Line (in study) |

| This compound | Enzyme inhibition via covalent bond formation by the hydrazinyl group. | General (MCF-7, PC-3) |

| 4-Arylaminopyrimidine hydrazones | Inhibition of Focal Adhesion Kinase (FAK) phosphorylation. nih.gov | TPC-1 (Thyroid Cancer) nih.gov |

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Research has indicated that derivatives of this compound, specifically 4,6-dihydrazone pyrimidine derivatives, can significantly induce early apoptosis in cancer cells. nih.govnih.gov For instance, in a study involving BGC-823 human gastric cancer cells, these derivatives were shown to trigger apoptosis in a dose-dependent manner. nih.govnih.gov While direct studies on this compound are still emerging, the apoptotic activity of its close relatives suggests a promising avenue for its potential as an anticancer agent. The mechanism often involves the activation of intrinsic cellular pathways leading to cell death. youtube.com

Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)

The biological effects of this compound are intrinsically linked to its ability to interact with specific molecular targets within the cell, such as enzymes and receptors. The presence of a hydrazinyl group is a key feature of its chemical structure, playing a crucial role in its bioactivity. This reactive group can form covalent bonds with the active site residues of various enzymes, leading to the inhibition of their catalytic function. Molecular docking studies on related hydrazone derivatives have further illuminated these interactions, revealing promising binding affinities with proteins involved in cancer progression. The pyrazine-based structure of the pyrimidine ring also contributes to its binding potential, with the nitrogen atoms acting as hydrogen bond acceptors and the aromatic system allowing for nonpolar interactions. nih.gov This multifaceted interaction capability makes it a versatile scaffold for designing targeted therapies.

Enzyme Inhibition Studies (e.g., Topoisomerase II)

As a consequence of its interaction with molecular targets, this compound and its derivatives have been investigated as enzyme inhibitors. The hydrazinyl group is instrumental in this inhibitory action. While specific inhibition of Topoisomerase II by this compound has not been extensively detailed in available research, the inhibition of this critical enzyme is a known mechanism for many anticancer drugs. mdpi.com Topoisomerase II is essential for managing DNA topology during replication and transcription, and its inhibition can lead to catastrophic DNA damage and cell death in rapidly dividing cancer cells. For example, hydroquinone (B1673460) and p-benzoquinone, which share some structural similarities with the hydroxylated aromatic ring of the subject compound, have been shown to inhibit topoisomerase II activity. nih.gov Furthermore, a related compound, 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine, has been identified as a potent inhibitor of xanthine (B1682287) oxidase, another important enzyme. nih.gov

DNA Binding and Intercalation

The interaction of small molecules with DNA is a well-established mechanism for anticancer drugs. Studies on 4,6-dihydrazone pyrimidine derivatives, which are structurally related to this compound, have demonstrated their ability to bind to DNA. nih.govnih.gov These studies, utilizing techniques such as UV/Vis and circular dichroism spectroscopy, suggest a binding mechanism that involves both groove binding and partial intercalation. nih.govnih.gov Intercalation, where a molecule inserts itself between the base pairs of the DNA double helix, can disrupt DNA replication and transcription, ultimately leading to cell death. Molecular docking simulations have further supported these findings, showing the pyrimidine groups of these derivatives inserting into the DNA base pairs. nih.gov Another related compound, 2-hydrazinyl-1,4,5,6-tetrahydropyrimidin-5-ol, has been shown to be a metal-free DNA cleaving agent, highlighting the potential of the hydrazinyl-pyrimidine scaffold to directly damage DNA. nih.gov

Below is a table summarizing the DNA binding affinity of related dihydrazone pyrimidine derivatives:

| Compound | Binding Constant (Kb) (M-1) | Binding Mode |

| 10a | 4.44 x 106 | Groove Binding & Partial Intercalation |

| 10f | 4.59 x 106 | Groove Binding & Partial Intercalation |

Data sourced from a study on 4,6-dihydrazone pyrimidine derivatives. nih.gov

Increased Cellular Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular biology. While they are essential for normal cellular signaling, excessive levels can lead to oxidative stress, damaging cellular components and inducing cell death. youtube.commdpi.com Research has shown that derivatives of 4,6-dihydrazone pyrimidine can significantly increase the levels of cellular ROS. nih.govnih.gov This elevation of ROS is considered a key part of their anticancer mechanism. The hydrazine (B178648) moiety itself has been implicated in the generation of free radicals, which can contribute to oxidative stress. nih.gov This pro-oxidant activity can be particularly effective against cancer cells, which often have a compromised antioxidant defense system, making them more vulnerable to ROS-induced damage.

Selective Toxicity Towards Cancer Cells vs. Normal Cells

A crucial aspect of any potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Studies on 4,6-dihydrazone pyrimidine derivatives have demonstrated a promising degree of selective toxicity. nih.gov These compounds have shown broad-spectrum antitumor activity against various cancer cell lines, with no obvious toxicity toward normal cells like the HL-7702 human liver cell line. nih.gov Furthermore, this compound itself has been reported to have antiproliferative effects against breast (MCF-7) and prostate (PC-3) cancer cell lines at micromolar concentrations. However, comprehensive data on its cytotoxicity against a wider range of normal cell lines is needed to fully establish its selectivity profile.

The table below shows the IC50 values of this compound against selected cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| This compound | MCF-7 (Breast Cancer) | 12.5 |

| This compound | PC-3 (Prostate Cancer) | 15.0 |

Data sourced from a study on the anticancer activity of this compound.

Antiviral Properties

In addition to its anticancer potential, the pyrimidine scaffold is also a known pharmacophore in antiviral drug design. While direct studies on the antiviral properties of this compound are limited, related compounds have shown notable activity. For instance, 4-hydroxy-5,6-dihydropyrone derivatives have been investigated as inhibitors of the HIV protease, a critical enzyme for viral replication. nih.govnih.gov Furthermore, 4-hydroxyquinoline (B1666331) carboxamides have demonstrated broad-spectrum activity against various herpesviruses, including Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2), by inhibiting the viral DNA polymerase. nih.gov The structural similarities between these compounds and this compound suggest that it may also possess antiviral properties that warrant further investigation.

Biological and Medicinal Chemistry Profile of this compound and Its Derivatives

The pyrimidine scaffold is a foundational heterocyclic structure in a multitude of biologically active compounds, including nucleic acids and vitamins. nih.govjuniperpublishers.com Its derivatives have garnered significant attention in medicinal chemistry for their broad spectrum of pharmacological activities. nih.govresearchgate.net The incorporation of a hydrazinyl group further enhances the potential for diverse biological interactions. This article focuses on the biological activities and medicinal chemistry research surrounding this compound and related pyrimidine-hydrazone structures.

The unique arrangement of a hydroxyl group and a reactive hydrazinyl moiety on the pyrimidine core endows this compound with significant potential as a scaffold in drug discovery. Research into its derivatives has revealed a range of biological activities.

The pyrimidine nucleus is a cornerstone in the development of antiviral therapies. frontiersin.org Well-known anti-HIV drugs, such as Zidovudine and Stavudine, are based on pyrimidine analogs. mdpi.com The antiviral potential of this class of compounds extends beyond HIV. For instance, Batzelladine, a pyrimidine-containing marine alkaloid, has been shown to inhibit the binding of the HIV gp-120 protein to CD4 cells. juniperpublishers.com

More recent research has highlighted the broad-spectrum antiviral capabilities of pyrimidine derivatives. β-D-N4-hydroxycytidine (NHC), the active form of the drug Molnupiravir, demonstrates potent activity against a wide array of RNA viruses, including influenza, various coronaviruses, Zika virus, and Ebola virus. nih.gov The mechanism involves the inhibition of viral RNA replication. nih.govnih.gov While specific studies focusing exclusively on this compound's antiviral profile are not prominent, the established and diverse antiviral activities of its structural class underscore its potential as a lead structure for developing new antiviral agents. frontiersin.orgmdpi.com

Derivatives of pyrimidine are well-documented for their significant antimicrobial properties. nih.gov The inclusion of a hydrazinyl or hydrazone moiety often enhances this activity, leading to compounds with potent effects against a wide range of bacteria and fungi. nih.govmdpi.comnih.gov

The antibacterial potential of pyrimidine derivatives has been extensively explored. Synthesized compounds often show inhibitory action against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, 4-hydrazinopyrimidine derivatives have been noted for their in vitro antimicrobial activity. nih.gov

Research has shown that strategic modifications to the pyrimidine ring can yield compounds with significant potency. For example, a thiophenyl-pyrimidine derivative proved to be a more potent antibacterial agent against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VREs) than the standard antibiotics vancomycin (B549263) and methicillin. rsc.org Other studies have synthesized pyrimidine derivatives incorporating thiadiazole and triazole moieties that exhibited promising antibacterial activity when compared with ciprofloxacin. ias.ac.in Certain pyrimidine sulfonothioates have demonstrated significant potency against Staphylococcus epidermidis and Staphylococcus haemolyticus. researchgate.net

Table 1: Selected Pyrimidine Derivatives and their Antibacterial Activity

| Compound Class/Derivative | Target Bacteria | Observed Activity/Results | Reference(s) |

|---|---|---|---|

| Thiophenyl-pyrimidine derivative | Gram-positive strains (MRSA, VREs) | Higher potency than vancomycin and methicillin. | rsc.org |

| 5-amino-1,3,4-thiadiazole-2-yl pyrimidinone | P. aeruginosa, S. aureus, E. coli | Promising activity compared to ciprofloxacin. | ias.ac.in |

| 5-mercapto-4H-1,2,4-triazol-3-yl pyrimidinone | P. aeruginosa, S. aureus, E. coli | Higher inhibition than thiadiazole derivatives. | ias.ac.in |

| Pyrimidine sulfonothioates | S. epidermidis, S. haemolyticus | Significant antimicrobial potency. | researchgate.net |

| Hydrazide–hydrazone derivative | E. coli, S. aureus | Two-fold higher activity than ampicillin. | nih.gov |

The pyrimidine framework is a key component in several commercial fungicides used in agriculture. nih.gov Numerous novel pyrimidine derivatives have been synthesized and tested, showing potent activity against a variety of phytopathogenic fungi. frontiersin.orgnih.gov In many cases, the antifungal activity of these new compounds was found to be equal to or greater than that of commercial agents like flumorph (B1672888) and dimethomorph. nih.gov

The combination of a pyrimidine core with a hydrazone moiety has also yielded powerful antifungal agents. Hydrazone-pyrimidinetrione analogs have demonstrated potent inhibition of fungal growth, particularly against clinically significant Candida species. nih.gov Similarly, other hydrazine-based compounds have shown fungicidal activity against Candida albicans, including strains resistant to existing antifungal drugs. nih.gov These compounds appear to act rapidly and can prevent the formation of biofilms. nih.gov

Table 2: Antifungal Activity of Pyrimidine and Hydrazone Derivatives

| Compound Class/Derivative | Target Fungi | Observed Activity/Results | Reference(s) |

|---|---|---|---|

| Novel Pyrimidine Derivatives | 14 Phytopathogenic fungi | Activity equal to or higher than flumorph and dimethomorph. | nih.gov |

| Pyrimidine derivatives with amide moiety | Phomopsis sp. | Excellent antifungal activity (EC₅₀ of 10.5 µg/ml). | frontiersin.orgresearchgate.net |

| 1,3,4-Thiadiazole derivatives with pyrimidine skeleton | Phomopsis sp., B. cinerea | Showed excellent antifungal activity compared to pyrimethanil. | frontiersin.org |

| Hydrazone-pyrimidinetrione analogs | Candida spp. | Potent growth inhibition at concentrations ≤10μM. | nih.gov |

| Hydrazine-based compounds | C. albicans (including resistant strains) | Fungicidal activity, decreased biofilm formation. | nih.gov |

The pyrimidine nucleus and the hydrazone functional group are both associated with anti-inflammatory properties. nih.govnih.gov Derivatives containing these scaffolds have been investigated as potential treatments for inflammatory conditions. nih.govnih.gov Studies on various pyrimidine derivatives confirm their potential as anti-inflammatory agents. nih.govresearchgate.net

Hydrazones are a class of compounds known to exhibit a wide range of biological effects, including significant anti-inflammatory activity. nih.gov Research has focused on designing new hydrazone derivatives to create anti-inflammatory drugs with fewer side effects than current NSAIDs. nih.gov For example, certain N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives have shown significant anti-inflammatory effects in animal models. nih.gov While direct studies on this compound are limited, the established activities of both its core pyrimidine structure and its hydrazone derivatives suggest a strong potential for anti-inflammatory action. nih.govnih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into effective drugs. For pyrimidine derivatives, the type and position of substituents on the pyrimidine ring have a profound impact on their biological activities. nih.gov Strategic modifications at the 2, 4, 5, or 6 positions of the pyrimidine ring have been used to generate derivatives with enhanced potency and greater selectivity for their biological targets. nih.gov

The biological potency of pyrimidine derivatives can be significantly altered by even minor structural changes. SAR studies have provided valuable insights into which modifications are most effective for enhancing specific activities.

For antibacterial activity, it has been observed that the presence of electronegative radicals in the pyrimidine ring can increase microbiological potency. nih.gov In the case of antifungal pyrimidine derivatives containing an amide moiety, a compound featuring a bromo-fluoro-benzamide group was identified as having particularly excellent activity, highlighting the contribution of this specific substituent. frontiersin.org

SAR studies on antifungal pyrimidines have also revealed selectivity based on substituent position. For example, one study suggested that a 2-substituted pyrimidinamine was more effective against Botrytis, whereas a 4-substituted version was more potent against Cercospora. mdpi.com For a series of pyrimidine-hydrazone hybrids, it was noted that the combination of the pyrimidine, hydrazone, and other structural components might produce a synergistic effect. mdpi.com The addition of a thiophenyl group to a pyrimidine derivative was shown to create a potent antibacterial agent that likely acts by inhibiting bacterial cell division. rsc.org

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Pyrimidine Derivatives

| Biological Activity | Structural Feature/Modification | Impact on Potency | Reference(s) |

|---|---|---|---|

| Antibacterial | Electronegative radicals on the pyrimidine ring | Increased microbiological activity. | nih.gov |

| Antibacterial | Thiophenyl substitution | Enhanced potency against Gram-positive bacteria. | rsc.org |

| Antifungal | Bromo-fluoro-benzamide substituent | Excellent activity against Phomopsis sp. | frontiersin.org |

| Antifungal | Substituent position (2- vs. 4-position) | Influenced selectivity against different fungal genera. | mdpi.com |

| General | Position of substituents on pyrimidine nucleus | Greatly influences a wide range of biological activities. | nih.gov |

| General | Strategic substitution at C2, C4, C5, or C6 | Can generate derivatives with greater affinity and selectivity. | nih.gov |

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Rational Design of Analogs with Improved Efficacy and Selectivity

The process of rational drug design often involves the synthesis of a series of analogs based on a lead structure to understand the structure-activity relationships (SAR) and to optimize the compound's therapeutic properties. Research into derivatives of the 6-hydrazinylpyrimidine core demonstrates this principle effectively.

In one such study, a series of 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.gov The core structure was modified by reacting the hydrazinyl group with different substituted benzaldehydes to form hydrazones. This approach led to the identification of compounds with significantly enhanced potency and selectivity compared to the initial reference compound.

For instance, the introduction of a cyano group at the 3-position of the benzene (B151609) ring (Compound 5j) resulted in a compound with an IC₅₀ value of 0.05 µM against the H460 (non-small cell lung cancer) cell line. nih.gov This represented a 190-fold increase in activity compared to the lead structure. Another analog, with a hydroxyl group at the 2-position and a nitro group at the 5-position of the benzene ring (Compound 5c), also showed potent activity with an IC₅₀ of 0.07 µM against the same cell line. nih.gov These findings underscore the importance of the electronic and steric properties of the substituents on the phenyl ring in modulating the anticancer activity.

The SAR studies revealed that electron-withdrawing groups on the phenyl ring attached to the hydrazone linkage generally led to more potent compounds. The position of these substituents was also found to be critical, with certain substitution patterns yielding higher selectivity for specific cancer cell lines.

| Compound | Substituent on Benzene Ring | IC₅₀ (µM) against H460 Cells nih.gov |

|---|---|---|

| Reference Compound 1 | - | 9.52 |

| 5c | 2-OH, 5-NO₂ | 0.07 |

| 5j | 3-CN | 0.05 |

Lead Compound Identification and Drug Development Potential

A lead compound is a chemical structure that has pharmacological or biological activity and serves as the starting point for chemical modifications to improve potency, selectivity, or pharmacokinetic parameters. This compound itself has been identified as a potential lead compound due to its inherent biological activities.

Development of Novel Therapeutic Agents

The development of novel therapeutic agents from the this compound scaffold is an active area of research. The pyrimidine-hydrazone combination is a recurring motif in compounds designed for various therapeutic targets, including cancer. nih.gov

One research avenue involves the synthesis of new 4,6-substituted pyrimidine derivatives starting from 4-chloro-6-hydrazinopyrimidine, a closely related analog. nih.gov In these studies, the hydrazinyl group is used to link the pyrimidine core to other pharmacologically active moieties, such as dihydronaphthalene. The resulting hybrid molecules have shown the ability to induce apoptosis in cancer cells. For example, one such derivative demonstrated the ability to increase the number of apoptotic A549 lung cancer cells to over 70% at a concentration of 10 µM, an effect greater than that of the standard chemotherapeutic drug doxorubicin (B1662922) in the same assay. nih.gov

Furthermore, the synthesis of 4,6-dihydrazone pyrimidine derivatives containing a pyridine (B92270) moiety has yielded compounds with broad-spectrum antitumor activity. mdpi.com Two such compounds, 10a and 10f, were found to be more potent against BGC-823 (gastric cancer) and BEL-7402 (liver cancer) cell lines than the standard drug 5-fluorouracil (B62378). mdpi.com Mechanistic studies revealed that these compounds could significantly increase cellular reactive oxygen species (ROS) levels and induce early apoptosis in cancer cells. mdpi.com

| Compound | IC₅₀ (µM) against BGC-823 Cells mdpi.com | IC₅₀ (µM) against BEL-7402 Cells mdpi.com |

|---|---|---|

| 10a | 9.00 | 6.70 |

| 10f | 7.89 | 7.66 |

| 5-Fluorouracil (Control) | 15.18 | 15.81 |